molecular formula C3H4Cl2N2O2 B14501227 Dichloroacetylurea CAS No. 63980-73-4

Dichloroacetylurea

Cat. No.: B14501227
CAS No.: 63980-73-4
M. Wt: 170.98 g/mol
InChI Key: NGEDENYFDJSBAU-UHFFFAOYSA-N
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Description

Dichloroacetylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of two chlorine atoms attached to an acetyl group, which is further bonded to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloroacetylurea can be synthesized through several methods. One common synthetic route involves the reaction of dichloroacetyl chloride with urea. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CHCl}_2\text{COCl} + \text{NH}_2\text{CONH}_2 \rightarrow \text{CHCl}_2\text{CONHCONH}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using dichloroacetyl chloride and urea as starting materials. The reaction is carried out in a suitable solvent, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Dichloroacetylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form dichloroacetic acid and urea.

    Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: Typically occurs in the presence of water or aqueous solutions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Various substituted urea derivatives.

    Hydrolysis: Dichloroacetic acid and urea.

    Oxidation and Reduction: Depending on the reagents used, different oxidized or reduced products can be formed.

Scientific Research Applications

Dichloroacetylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce dichloroacetyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of various chemicals and materials, including herbicides and pharmaceuticals.

Mechanism of Action

The mechanism of action of dichloroacetylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroacetyl chloride: A related compound used in the synthesis of dichloroacetylurea.

    Dichloroacetic acid: Formed as a hydrolysis product of this compound.

    Other Urea Derivatives: Compounds with similar urea moieties but different substituents.

Uniqueness

This compound is unique due to the presence of both dichloroacetyl and urea groups, which confer distinct chemical and biological properties

Properties

CAS No.

63980-73-4

Molecular Formula

C3H4Cl2N2O2

Molecular Weight

170.98 g/mol

IUPAC Name

N-carbamoyl-2,2-dichloroacetamide

InChI

InChI=1S/C3H4Cl2N2O2/c4-1(5)2(8)7-3(6)9/h1H,(H3,6,7,8,9)

InChI Key

NGEDENYFDJSBAU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(=O)N)(Cl)Cl

Origin of Product

United States

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